
Naphthol AS-D chloroacetate
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Naphthol AS-D chloroacetate are not extensively documented in the literature. it is typically synthesized through the reaction of naphthalene-3-yl 2-chloroacetate with O-tolyl isocyanate under controlled conditions
Chemical Reactions Analysis
Naphthol AS-D chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Scientific Research Applications
Naphthol AS-D chloroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex organic molecules.
Biology: The compound may be used in biochemical assays to study enzyme activities and interactions.
Industry: Limited industrial applications, primarily used in research and development settings
Mechanism of Action
The mechanism of action for Naphthol AS-D chloroacetate is not well-documented. it is likely to interact with specific molecular targets and pathways based on its chemical structure. The chloroacetate group may participate in nucleophilic substitution reactions, while the naphthalene and tolyl groups may interact with hydrophobic regions of proteins or other biomolecules .
Comparison with Similar Compounds
Naphthol AS-D chloroacetate can be compared with other naphthalene-2-carboxanilides, such as:
Naphthol as-D: Similar structure but lacks the chloroacetate group.
Naphthalene-2-carboxamide: Basic structure without the tolyl or chloroacetate groups.
Naphthalene-2-carboxanilide: Similar structure but with different substituents on the aniline group
These comparisons highlight the unique presence of the chloroacetate and tolyl groups in this compound, which may confer distinct chemical and biological properties.
Biological Activity
Naphthol AS-D chloroacetate (NASDCA) is a synthetic compound widely recognized for its utility in biological research, particularly as a substrate for specific esterases in histochemical assays. This article delves into the biological activity of NASDCA, focusing on its enzymatic properties, applications in diagnostic pathology, and relevant case studies.
This compound is a fluorogenic substrate that can be hydrolyzed by granulocyte-specific esterases such as Proteinase 3 (PR3) and Cathepsin G. Upon hydrolysis, it produces naphthol AS-D, which subsequently reacts with diazonium salts to form a red-brown precipitate visible under a microscope. This reaction is particularly useful for visualizing cells of granulocytic lineage in tissue samples, including formalin-fixed or paraffin-embedded tissues .
Enzymatic Activity
The enzymatic activity of NASDCA is primarily attributed to its interaction with specific esterases:
- Proteinase 3 (PR3) : A serine protease predominantly found in neutrophils, PR3 exhibits high specificity for NASDCA. It plays a crucial role in various diagnostic tests aimed at detecting granulocytes .
- Cathepsin G : Another serine protease present in neutrophils, contributing to the hydrolysis of NASDCA .
The activity of NASDCA can be quantitatively assessed through histochemical staining techniques, making it an essential tool for identifying myeloid differentiation in various hematological conditions .
Histochemical Staining
NASDCA is extensively used for staining granulocytes and other myeloid cells. The enzyme activity can be visualized using azo-coupling reactions, where the resultant colored product indicates the presence of specific esterases. This application is critical in diagnosing conditions such as acute myeloid leukemia (AML) and other myeloid neoplasms .
Case Studies
- Chronic Inflammation : A study examining the role of mononuclear phagocytes in tuberculous lesions revealed that the activity of NASDCA was significantly increased during the healing phase. The hydrolysis of NASDCA was correlated with the presence of mononuclear cells, suggesting its involvement in inflammatory responses and tissue repair mechanisms .
- Granulocyte Visualization : In a histological analysis of rat tracheal epithelium, NASDCA esterase activity was demonstrated in globule leucocytes. This finding supports the hypothesis that these cells may belong to the natural killer cell lineage rather than being derived from mast cells .
Comparative Analysis of Esterase Activity
The following table summarizes key findings related to the esterase activity associated with NASDCA:
Substrate | Enzyme | Cell Type | Activity Observed |
---|---|---|---|
This compound | Proteinase 3 | Neutrophils | High specificity; used in granulocyte detection |
This compound | Cathepsin G | Neutrophils | Contributes to hydrolysis; involved in immune response |
Naphthol AS-D acetate | Non-specific esterases | Mononuclear phagocytes | Increased activity during healing phases of inflammation |
Properties
IUPAC Name |
[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-13-6-2-5-9-17(13)22-20(24)16-10-14-7-3-4-8-15(14)11-18(16)25-19(23)12-21/h2-11H,12H2,1H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVKYSCWHDVMGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956687 | |
Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35245-26-2 | |
Record name | 3-[[(2-Methylphenyl)amino]carbonyl]-2-naphthalenyl 2-chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35245-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthol AS-D chloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035245262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[(2-methylphenyl)amino]carbonyl]-2-naphthyl chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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